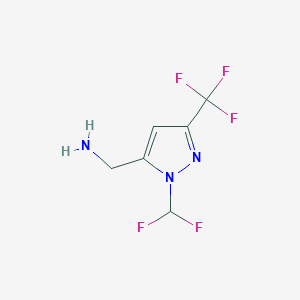

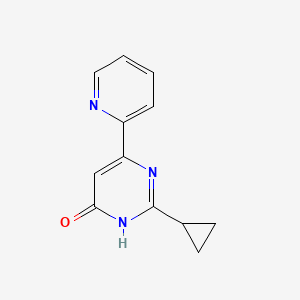

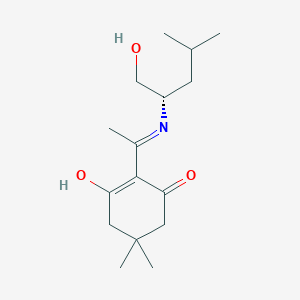

(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine

Descripción general

Descripción

Trifluoromethyl group is a functional group that has the formula -CF3 . It’s often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Synthesis Analysis

Various methods exist to introduce trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride. Trifluoromethyl ethers and trifluoromethyl aromatics are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .Chemical Reactions Analysis

Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid. Conversely, the trifluoromethyl group lowers the basicity of compounds like trifluoroethanol .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound containing a trifluoromethyl group can vary widely depending on the specific compound. For example, the molecular weight of “1-(Trifluoromethyl)cyclopentane-1-carboxylic acid” is 175.58 g/mol .Aplicaciones Científicas De Investigación

Pharmaceutical Development

The introduction of fluorine atoms into pharmaceutical compounds can significantly alter their biological activity, metabolic stability, and membrane permeability. The difluoromethyl group in particular is valued for its ability to improve drug efficacy and selectivity . This compound could be used to synthesize new medications with enhanced pharmacokinetic properties.

Agrochemical Synthesis

Fluorinated compounds like (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine are often used in the development of agrochemicals due to their stability and resistance to degradation. They can lead to the creation of more effective pesticides and herbicides with longer shelf lives .

Material Science

In material science, the incorporation of fluorinated moieties can result in materials with unique properties such as increased resistance to solvents, acids, and bases. This compound could be instrumental in creating new polymers or coatings with improved performance characteristics .

Organic Synthesis

The selective difluoromethylation reactions enabled by this compound are crucial in organic synthesis. It can be used to introduce fluorine-containing groups into various molecular scaffolds, which is a key step in synthesizing complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, the ability to introduce difluoromethyl and trifluoromethyl groups into molecules is essential for the design of new drugs. This compound can be used to modify the chemical structure of lead compounds to improve their interaction with biological targets .

Catalysis

The compound can act as a catalyst or a reagent in various chemical reactions, particularly those involving the introduction of fluorine atoms into organic molecules. This is important for reactions that require high precision and selectivity .

Radiolabeling

Due to the presence of fluorine, (1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine can be used in radiolabeling studies to track the distribution and metabolism of drugs within the body, which is vital for drug development and diagnostic imaging .

Environmental Chemistry

In environmental chemistry, the study of fluorinated compounds helps in understanding the persistence and bioaccumulation of these compounds in ecosystems. This compound can be used to develop analytical methods for detecting and quantifying fluorinated pollutants .

Mecanismo De Acción

The mechanism of action of trifluoromethyl-containing compounds can vary widely depending on the specific compound and its intended use. For example, fluoxetine, an antidepressant that contains a trifluoromethyl group, works by blocking the reuse of serotonin by blocking the reuptake transporter protein, which is located in the presynaptic terminal .

Safety and Hazards

The safety and hazards associated with a specific trifluoromethyl-containing compound can vary widely. For example, “1-(Trifluoromethyl)cyclopentane-1-carboxylic acid” is not intended for human or veterinary use and is for research use only.

Direcciones Futuras

Propiedades

IUPAC Name |

[2-(difluoromethyl)-5-(trifluoromethyl)pyrazol-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F5N3/c7-5(8)14-3(2-12)1-4(13-14)6(9,10)11/h1,5H,2,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYXWNBMSVQOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(F)(F)F)C(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B1461064.png)

![2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1461066.png)

![2-amino-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1461070.png)

![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1461072.png)

![2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1461083.png)

![2-phenyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1461085.png)